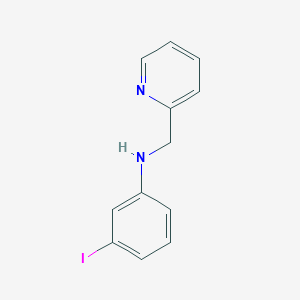

3-iodo-N-(pyridin-2-ylmethyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H11IN2 |

|---|---|

Molekulargewicht |

310.13 g/mol |

IUPAC-Name |

3-iodo-N-(pyridin-2-ylmethyl)aniline |

InChI |

InChI=1S/C12H11IN2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2 |

InChI-Schlüssel |

VVULUQWBZFXUAY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)CNC2=CC(=CC=C2)I |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Iodo N Pyridin 2 Ylmethyl Aniline

Strategies for Constructing the N-(Pyridin-2-ylmethyl)aniline Core

The formation of the pivotal C-N bond between the aniline (B41778) and pyridin-2-ylmethyl moieties is a critical step. Methodologies to achieve this can be broadly categorized into reductive amination, direct alkylation, and transition metal-catalyzed cross-coupling reactions. These strategies typically employ 3-iodoaniline (B1194756) as the starting material to ensure the correct isomeric product.

Reductive Amination Protocols for N-C Bond Formation

Reductive amination is a highly effective and widely used method for forming amine bonds. researchgate.net This one-pot reaction involves the initial condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of 3-iodo-N-(pyridin-2-ylmethyl)aniline, this involves the reaction of 3-iodoaniline with pyridine-2-carboxaldehyde.

The process begins with the nucleophilic attack of the amino group of 3-iodoaniline on the carbonyl carbon of pyridine-2-carboxaldehyde, forming a hemiaminal which subsequently dehydrates to a Schiff base (imine). A selective reducing agent is then introduced to reduce the C=N double bond without affecting the aldehyde or the aromatic rings. youtube.com Common reducing agents for this transformation are hydride reagents that are mild enough not to reduce the starting aldehyde but are capable of reducing the protonated imine (iminium ion). masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this purpose, often used in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). researchgate.netyoutube.com Another common reagent is sodium cyanoborohydride (NaBH₃CN), which is effective under mildly acidic conditions that favor iminium ion formation. masterorganicchemistry.comlibretexts.org More environmentally benign approaches utilize sodium borohydride (B1222165) (NaBH₄) in solvents like 2,2,2-trifluoroethanol (B45653) (TFE), which can accelerate the reaction and improve yields without the need for a catalyst. organic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Advantages |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | High yields, mild, broad substrate scope. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selectively reduces iminiums over carbonyls. |

Direct N-Alkylation Approaches Utilizing Pyridin-2-ylmethyl Halides

Direct N-alkylation offers a straightforward synthetic route involving the reaction of an amine with an alkyl halide. In this context, 3-iodoaniline acts as the nucleophile, displacing a halide from a pyridin-2-ylmethyl halide, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. This is a classic nucleophilic substitution (S_N2) reaction.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby preventing the protonation of the starting aniline which would render it non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as diisopropylethylamine (DIPEA). Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the reaction. A potential complication of this method is overalkylation, leading to the formation of a tertiary amine, although this is less pronounced with less reactive anilines compared to aliphatic amines.

Transition Metal-Catalyzed C-N Cross-Coupling Reactions

In recent decades, transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-N bond formation, offering high efficiency and broad functional group tolerance. The Buchwald-Hartwig and Chan-Lam reactions are prominent examples.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. organic-chemistry.orgnih.gov To form the target molecule, one could, in principle, couple 3-iodoaniline with pyridin-2-ylmethylamine. This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The catalytic cycle involves the oxidative addition of the palladium(0) complex to the aryl iodide, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the reaction's success; bulky, electron-rich phosphine ligands such as Xantphos or those from the Buchwald ligand family are commonly used to promote the reductive elimination step. researchgate.net

Chan-Lam Variants

The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N bond between an amine and an arylboronic acid. organic-chemistry.orgst-andrews.ac.uk This method offers the advantage of being performed under milder conditions, often open to the air, compared to the strictly anaerobic conditions required for many palladium-catalyzed reactions. organic-chemistry.orgdntb.gov.ua

For the synthesis of this compound, one could couple 3-iodophenylboronic acid with pyridin-2-ylmethylamine. The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) and an oxidant, which can be atmospheric oxygen. organic-chemistry.orgresearchgate.net The mechanism is thought to involve transmetalation of the boronic acid to the copper center, followed by coupling with the amine and reductive elimination from a Cu(III) intermediate. organic-chemistry.org

Regioselective Iodination of N-(Pyridin-2-ylmethyl)aniline Scaffolds

An alternative synthetic strategy involves the formation of the N-(pyridin-2-ylmethyl)aniline core first, followed by the introduction of the iodine atom. This approach requires careful consideration of regioselectivity, as the directing effects of the substituent groups on the aromatic ring will determine the position of iodination.

Electrophilic Iodination Procedures

Electrophilic aromatic substitution is a standard method for introducing halogens onto an aromatic ring. The secondary amine group (-NH-) on the N-(pyridin-2-ylmethyl)aniline scaffold is a powerful activating, ortho, para-directing group. Conversely, the pyridine ring is deactivating. Therefore, electrophilic attack will occur preferentially on the aniline ring.

Common reagents for electrophilic iodination include molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid, and N-iodosuccinimide (NIS). commonorganicchemistry.com NIS is a mild and effective iodinating agent, often used with a catalytic amount of an acid like trifluoroacetic acid to enhance its electrophilicity. organic-chemistry.org Given the strong directing effect of the amino group, direct iodination of N-(pyridin-2-ylmethyl)aniline would be expected to yield a mixture of the 2-iodo and 4-iodo isomers. The synthesis of the 3-iodo isomer via this route is not feasible due to electronic effects.

Table 2: Common Reagents for Electrophilic Iodination

| Reagent | Activating Agent / Conditions | Substrate Type |

|---|---|---|

| Iodine (I₂) | Nitric acid, Silver salts | Activated aromatic rings |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA), Acetonitrile | Activated and some deactivated arenes. organic-chemistry.org |

Diazotization-Iodination Sequences from Corresponding Amines

The Sandmeyer reaction and related diazotization-iodination sequences provide a reliable method for introducing an iodine atom at a specific position on an aromatic ring, which is not accessible through direct electrophilic substitution. This pathway requires the synthesis of the corresponding amino precursor, in this case, 3-amino-N-(pyridin-2-ylmethyl)aniline.

The synthesis of this precursor could potentially be achieved by starting with 3-nitroaniline, performing one of the N-C bond-forming reactions described in section 2.1, and then reducing the nitro group to an amine. Once 3-amino-N-(pyridin-2-ylmethyl)aniline is obtained, it can be converted to the target compound in a two-step sequence.

First, the primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form a diazonium salt. google.com The resulting pyridine-3-diazonium salt intermediate is then treated with an iodide source, such as potassium iodide (KI) or an aqueous solution of iodine, which displaces the diazonium group (N₂) to yield the final this compound product. This method ensures complete regiocontrol over the position of the iodine atom.

Catalytic Iodination Mediated by Hydrotalcite-Intercalated Species

Currently, there is no specific literature detailing the catalytic iodination of N-(pyridin-2-ylmethyl)aniline using hydrotalcite-intercalated species to yield this compound. Hydrotalcites, or layered double hydroxides, are known to be effective catalysts or catalyst supports for various organic transformations, including halogenations. In principle, a hydrotalcite-intercalated iodide or an iodine-containing catalyst could facilitate the regioselective iodination of the aniline ring.

The proposed mechanism would likely involve the activation of an iodine source (e.g., molecular iodine or N-iodosuccinimide) by the basic or Lewis acidic sites on the hydrotalcite surface. The N-(pyridin-2-ylmethyl)aniline would then undergo electrophilic substitution, with the amino group directing the incoming iodide to the ortho and para positions. However, the presence of the pyridinylmethyl group might sterically hinder the ortho positions, potentially favoring substitution at the para position. Achieving high selectivity for the meta-position (to form this compound) through this method would be challenging without a directing group at a different position on the aniline ring.

Future research could explore the design of hydrotalcite catalysts with specific intercalated anions or surface modifications to control the regioselectivity of the iodination reaction.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

Convergent Synthesis:

A convergent approach involves the coupling of two fragments of similar complexity. The most direct convergent synthesis of this compound is through the reductive amination of 3-iodoaniline with pyridine-2-carboxaldehyde. This method forms the desired C-N bond in a single step. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced in situ using a suitable reducing agent like sodium borohydride or sodium triacetoxyborohydride. rsc.org

Another convergent route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.gov This would involve the reaction of 3-iodoaniline with 2-(aminomethyl)pyridine in the presence of a palladium catalyst, a phosphine ligand, and a base. chemspider.com

Divergent Synthesis:

A divergent synthesis strategy begins with a common intermediate that is then modified to produce a variety of compounds. In this context, the synthesis would start with the preparation of the parent compound, N-(pyridin-2-ylmethyl)aniline. nih.gov This can be achieved through the reductive amination of aniline with pyridine-2-carboxaldehyde. The resulting N-(pyridin-2-ylmethyl)aniline would then undergo electrophilic iodination.

The challenge in this approach lies in controlling the regioselectivity of the iodination. Direct iodination of N-(pyridin-2-ylmethyl)aniline with common iodinating agents such as iodine monochloride or N-iodosuccinimide would likely lead to a mixture of ortho- and para-iodinated products due to the directing effect of the amino group. Achieving meta-iodination would require a more sophisticated, multi-step approach, possibly involving protecting groups and directed ortho-metalation followed by halogenation.

Optimization of Reaction Conditions and Yields through Mechanistic Considerations

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

For the reductive amination pathway, key parameters to optimize include the choice of reducing agent, solvent, temperature, and pH. Sodium triacetoxyborohydride is often preferred as it is mild and selective for the reduction of the iminium ion over the aldehyde. ucla.edu The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) or 1,2-dichloroethane. The pH needs to be slightly acidic to facilitate imine formation without deactivating the amine nucleophile.

Optimization of Reductive Amination Conditions (Hypothetical Data)

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH4 | Methanol | 25 | 65 |

| 2 | NaBH(OAc)3 | DCE | 25 | 85 |

| 3 | NaBH(OAc)3 | DCE | 50 | 82 |

| 4 | H2, Pd/C | Ethanol | 25 | 78 |

For the Buchwald-Hartwig amination , optimization would focus on the catalyst system (palladium precursor and ligand), base, solvent, and temperature. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. A variety of ligands have been developed for this reaction, and screening different ligands would be necessary to find the optimal one for this specific transformation.

Optimization of Buchwald-Hartwig Amination (Hypothetical Data)

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | 75 |

| 2 | Pd(OAc)2 | XPhos | K3PO4 | Dioxane | 110 | 90 |

| 3 | Pd(OAc)2 | XPhos | Cs2CO3 | Dioxane | 110 | 88 |

| 4 | Pd2(dba)3 | RuPhos | NaOtBu | Toluene | 100 | 82 |

Comparative Analysis of Synthetic Routes Based on Efficiency and Selectivity

A comparative analysis of the proposed synthetic routes reveals distinct advantages and disadvantages for each approach.

| Synthetic Route | Advantages | Disadvantages | Overall Efficiency & Selectivity |

| Convergent: Reductive Amination | - One-pot reaction- Readily available starting materials- Generally good yields | - May require careful control of pH- Potential for over-alkylation | High efficiency and selectivity can be achieved with optimized conditions. |

| Convergent: Buchwald-Hartwig Amination | - High functional group tolerance- Generally high yields and selectivity | - Requires expensive and air-sensitive catalysts and ligands- Reaction conditions can be harsh | Excellent efficiency and selectivity, but cost and sensitivity of reagents are a consideration. |

| Divergent: Iodination of N-(pyridin-2-ylmethyl)aniline | - Potentially fewer steps if regioselectivity can be controlled | - Poor regioselectivity for meta-iodination- Likely to produce a mixture of isomers, requiring difficult purification | Low selectivity for the desired product, making it an inefficient route without further methodological development. |

Comprehensive Spectroscopic and Structural Elucidation of 3 Iodo N Pyridin 2 Ylmethyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of individual atoms and their connectivity.

For ¹H NMR , the spectrum of 3-iodo-N-(pyridin-2-ylmethyl)aniline is expected to exhibit distinct signals for the protons of the iodo-substituted aniline (B41778) ring, the pyridine (B92270) ring, the methylene (B1212753) bridge, and the N-H group. The aromatic protons on the iodoaniline ring would likely appear as complex multiplets in the range of δ 6.5-7.5 ppm. The iodine substituent at the meta-position influences the electronic environment, causing characteristic shifts. The protons on the pyridine ring are anticipated to resonate further downfield, typically between δ 7.0 and 8.6 ppm, due to the electron-withdrawing nature of the nitrogen atom. The methylene protons (-CH₂-) connecting the aniline and pyridine moieties would likely appear as a singlet or a doublet (if coupled to the N-H proton) around δ 4.4 ppm. The N-H proton signal is expected to be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the aromatic rings will show signals in the range of δ 110-160 ppm. The carbon atom bearing the iodine (C-I) is expected to have a chemical shift significantly influenced by the heavy atom effect, likely appearing at a lower field around δ 95 ppm, as observed in 3-iodo-N-methylaniline. The methylene carbon should produce a signal around δ 45-55 ppm.

To illustrate these expectations, the experimental NMR data for the closely related compound, 3-iodo-N-methylaniline, is presented below. rsc.org

Table 1: ¹H and ¹³C NMR Data for 3-Iodo-N-methylaniline in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 7.07 (d, J = 6.9 Hz, 1H) | Aromatic Protons |

| ¹H | 7.01 – 6.88 (m, 2H) | |

| ¹H | 6.63 – 6.55 (m, 1H) | |

| ¹H | 3.75 (s, 1H) | |

| ¹H | 2.82 (s, 3H) | N-CH₃ |

| ¹³C | 150.41 | Aromatic Carbons |

| ¹³C | 130.58 | |

| ¹³C | 125.88 | |

| ¹³C | 120.69 | |

| ¹³C | 111.77 | |

| ¹³C | 95.31 | |

| ¹³C | 30.44 | N-CH₃ |

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular framework by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum of this compound would reveal scalar couplings between adjacent protons. This would be instrumental in assigning the protons on both the aniline and pyridine rings by identifying neighboring proton networks. For instance, correlations would be expected between the ortho, meta, and para protons of each aromatic system. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. An HSQC spectrum would definitively link each proton signal to its attached carbon atom, confirming the assignments made from the 1D spectra. This is particularly useful for distinguishing between the various C-H groups in the aromatic rings. youtube.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the entire molecular structure. For this compound, HMBC would show correlations between the methylene protons and the carbon atoms of both the aniline and pyridine rings, confirming the connectivity between these two moieties. It would also help to unambiguously assign the quaternary carbons, including the carbon attached to the iodine atom. youtube.comnih.gov

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₂H₁₁IN₂), the expected monoisotopic mass can be calculated. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure.

While specific HRMS data for this compound was not found, analysis of related compounds suggests that the molecular ion peak [M]⁺ would be prominent. Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of fragments corresponding to the pyridin-2-ylmethyl cation and the 3-iodoanilino radical or vice versa. The mass spectrum of 3-iodoaniline (B1194756) shows a prominent molecular ion peak at m/z 219 and fragmentation consistent with the loss of iodine and other characteristic fragments of the aniline ring. nih.gov

Table 2: Predicted HRMS Data and Fragmentation for this compound

| Species | Calculated m/z | Description |

|---|---|---|

| [C₁₂H₁₁IN₂]⁺ | 310.0018 | Molecular Ion |

| [C₁₂H₁₂IN₂]⁺ ([M+H]⁺) | 311.0096 | Protonated Molecular Ion |

| [C₆H₆N]⁺ | 92.0500 | Pyridin-2-ylmethyl fragment |

| [C₆H₅IN]⁺ | 217.9518 | 3-Iodoaniline fragment |

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum is expected to show a characteristic N-H stretching vibration in the range of 3350-3450 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed between 2850 and 2960 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration should appear in the 1250-1350 cm⁻¹ range. The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. researchgate.netresearchgate.net

The FT-Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help in confirming the presence of the aniline and pyridine rings.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3350 - 3450 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, FT-Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | FT-IR, FT-Raman |

| C-N Stretch | 1250 - 1350 | FT-IR |

| C-I Stretch | 500 - 600 | FT-IR, FT-Raman |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and information about intermolecular interactions.

Although a crystal structure for this compound has not been reported, we can infer its likely solid-state behavior by examining the crystal structures of similar molecules. For instance, the crystal structure of N-benzylaniline reveals that the aromatic rings are nearly perpendicular to each other. nih.govresearchgate.net In the crystal, N-H⋯π interactions are observed, forming chains of molecules. nih.govresearchgate.net

In the case of this compound, several key intermolecular interactions are expected to govern its crystal packing:

N-H⋯N Hydrogen Bonds : A strong and directional hydrogen bond is likely to form between the N-H group of the aniline moiety of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This is a common and robust interaction in crystal engineering.

Halogen Bonding (I⋯N or I⋯π) : The iodine atom, being a soft Lewis acid, can participate in halogen bonding with Lewis basic sites. This could involve an interaction between the iodine atom and the nitrogen atom of a neighboring pyridine ring or the π-system of one of the aromatic rings.

π-π Stacking : The aromatic rings of the aniline and pyridine moieties may engage in π-π stacking interactions, further stabilizing the crystal lattice.

These interactions would likely lead to the formation of a complex three-dimensional supramolecular architecture. The specific geometry and packing arrangement would depend on the subtle interplay of these various non-covalent forces.

Chemical Reactivity and Functionalization Strategies for 3 Iodo N Pyridin 2 Ylmethyl Aniline

Transformations Involving the Aryl Iodide Functionality

The carbon-iodine bond on the aniline (B41778) ring is a primary site for functionalization, largely due to the well-established reactivity of aryl iodides in transition metal-catalyzed reactions. Aryl iodides are highly reactive partners in oxidative addition to low-valent metal centers, a key step in many cross-coupling reactions. nih.govorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. For 3-iodo-N-(pyridin-2-ylmethyl)aniline, the high reactivity of the C-I bond compared to potential C-H or C-N activation sites makes it the preferred center for these transformations.

Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govorganic-chemistry.orgoup.com The reaction is highly efficient with aryl iodides and can be conducted under mild conditions, which is advantageous for complex molecules. organic-chemistry.org For this compound, a Sonogashira reaction would yield an N-(pyridin-2-ylmethyl)-3-(alkynyl)aniline derivative. This product can be a valuable intermediate for further transformations, such as electrophilic cyclization. oup.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester. google.com This reaction is known for its mild conditions, low toxicity of reagents, and high tolerance for a wide variety of functional groups, including unprotected anilines and pyridine (B92270) motifs. google.comrsc.org Coupling this compound with an aryl, vinyl, or alkyl boronic acid would produce the corresponding biaryl, styrenyl, or alkyl-substituted aniline derivative, respectively.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.netnih.gov The reaction typically uses a palladium catalyst and a base. rsc.org The aryl iodide of this compound is an excellent substrate for this transformation, reacting with various alkenes to introduce a vinyl group at the 3-position of the aniline ring. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. researchgate.net

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

| Reaction | Catalyst System | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or other amine | Amine (as solvent) or THF, DMF | Room Temp. to 50°C | nih.govoup.com |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF, H₂O | 80-110°C | google.comrsc.org |

| Heck | Pd(OAc)₂ with phosphine ligand | Et₃N, NaOAc, K₂CO₃ | DMF, Acetonitrile (B52724) | 80-140°C | researchgate.netrsc.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds via a two-step addition-elimination mechanism, and its rate is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups ortho and/or para to the leaving group. sigmaaldrich.com

For SNAr reactions, the typical halide leaving group reactivity order is F > Cl ≈ Br > I. acs.orgresearchgate.net Iodide is generally a poor leaving group in this context. Furthermore, the aniline ring of this compound is not strongly activated towards nucleophilic attack, as it lacks potent electron-withdrawing substituents (like a nitro group) in the ortho or para positions relative to the iodine atom. Therefore, direct nucleophilic substitution of the iodide is generally unfavorable under standard SNAr conditions. In contrast, pyridine and its derivatives are known to undergo SNAr reactions more readily than benzene (B151609) rings, especially when a good leaving group is present at the 2- or 4-position of the pyridine ring. sigmaaldrich.comrsc.org

Reactions at the Secondary Amine Moiety

The secondary amine (N-H) group is a key functional handle, acting as a nucleophile and a site for further elaboration through various reactions.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom and the presence of a proton make the secondary amine in this compound nucleophilic, allowing it to react with electrophiles.

N-Alkylation: This reaction involves the substitution of the amine proton with an alkyl group. It is typically achieved by treating the amine with an alkyl halide in the presence of a base to neutralize the newly formed hydrohalic acid. The choice of base and solvent can be critical to prevent over-alkylation, which would lead to a quaternary ammonium (B1175870) salt. Common bases include potassium carbonate, cesium fluoride, or triethylamine (B128534). This functionalization allows for the introduction of diverse alkyl chains, modifying the steric and electronic properties of the molecule.

N-Acylation: The secondary amine can be readily acylated using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as pyridine or triethylamine. This reaction forms an amide, which is a common structural motif in many biologically active compounds. A variety of coupling reagents, such as DCC (dicyclohexylcarbodiimide) or HATU, can also be used to facilitate amide bond formation with carboxylic acids.

Table 2: Examples of Reagents for N-Functionalization

| Reaction Type | Reagent Class | Specific Examples | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | |

| N-Acylation | Acylating Agents | Acetyl chloride, Benzoyl chloride, Acetic anhydride | |

| Coupling Reagents (with R-COOH) | DCC, EDC, HATU |

Oxidation to Corresponding Imine Derivatives

The oxidation of secondary amines to imines is a valuable transformation, as imines are versatile intermediates for further synthetic manipulations. For a molecule like this compound, oxidation would selectively occur at the benzylic C-H bond adjacent to the nitrogen, yielding the corresponding N-phenyl-1-(pyridin-2-yl)methanimine.

A variety of oxidizing agents have been developed for this purpose. Reagents such as manganese dioxide (MnO₂) are known to oxidize benzylic amines. Other methods include the use of hypervalent iodine compounds or catalytic systems. organic-chemistry.orgresearchgate.net For instance, N-tert-butylphenylsulfinimidoyl chloride in the presence of DBU has been shown to effectively oxidize various secondary amines, including N-benzylaniline, to their corresponding imines under very mild conditions (-78 °C). oup.com This high selectivity for the benzylic position is a key advantage.

Electrophilic Cyclization Reactions

The structure of this compound is well-suited for tandem reaction sequences that create complex heterocyclic systems. A particularly powerful strategy involves a palladium-catalyzed Sonogashira coupling (as described in 4.1.1) followed by an intramolecular electrophilic cyclization.

In this two-step process, the aryl iodide is first coupled with a terminal alkyne to afford an N-(pyridin-2-ylmethyl)-3-(alkynyl)aniline intermediate. This intermediate can then undergo an electrophilic cyclization upon treatment with an electrophile such as molecular iodine (I₂). oup.com The reaction is believed to proceed via the attack of the electrophile on the alkyne's triple bond, which triggers an intramolecular attack from the nucleophilic nitrogen atom of the aniline. Subsequent de-alkylation or rearrangement leads to the formation of a new heterocyclic ring, such as a 3-iodoindole derivative. oup.com This strategy provides an efficient route to highly functionalized indole (B1671886) scaffolds, which are prevalent in medicinal chemistry. Similar iodine-mediated cyclizations are known for other appropriately substituted aniline derivatives, highlighting the generality of this approach.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring of this compound plays a pivotal role in its chemical behavior. Its reactivity is primarily characterized by its basicity and its exceptional ability to coordinate with metal ions.

The pyridine nitrogen possesses a lone pair of electrons in an sp² hybridized orbital, which imparts basic properties to the molecule, making it susceptible to protonation in acidic environments. uoanbar.edu.iq However, the most significant aspect of its reactivity is its function as a potent N-donor ligand in coordination chemistry. The N-(pyridin-2-ylmethyl)aniline framework is well-documented to act as an effective bidentate N,N'-chelating agent. researchgate.netresearchgate.net In this arrangement, both the pyridine nitrogen and the nitrogen of the secondary amine linker coordinate to a single metal center, forming a stable chelate ring.

This chelating capability allows this compound and its derivatives to form stable complexes with a variety of transition metals. Research on analogous N-(pyridin-2-ylmethyl)aniline structures has demonstrated the formation of complexes with metals such as copper(II), palladium(II), and zinc(II). researchgate.netresearchgate.net The coordination geometry of these resulting metal complexes is dependent on the specific metal ion and other ligands present. For instance, palladium(II) complexes with this type of ligand have been shown to adopt a distorted square planar geometry. researchgate.net In contrast, copper(II) can form chloro-bridged polynuclear or dinuclear structures, often resulting in a distorted square pyramidal geometry around the copper(II) center. researchgate.net This coordination behavior is a fundamental aspect of the molecule's reactivity, enabling its use as a versatile building block in supramolecular chemistry and catalysis.

Selective Derivatization for Enhanced Structural Diversity

The strategic modification of this compound is key to expanding its applications and creating libraries of structurally diverse compounds. The molecule offers at least three distinct sites for selective derivatization: the pyridine nitrogen and amine linker, the iodo-substituted aniline ring, and the pyridine ring itself.

Derivatization via Metal Complexation

As discussed previously, the most direct derivatization strategy involves leveraging the ligand properties of the molecule. The formation of metal complexes is, in itself, a method for creating new chemical entities with unique properties (e.g., catalytic, magnetic, or optical). The synthesis of these derivatives is typically straightforward, involving the reaction of this compound with an appropriate metal salt, such as copper(II) chloride or palladium(II) chloride, in a suitable solvent. researchgate.net

Table 1: Examples of Metal Complexes with N-(pyridin-2-ylmethyl)aniline Scaffolds

| Metal Ion | Precursor Example | Resulting Geometry | Reference |

| Palladium(II) | [Pd(CH₃CN)₂Cl₂] | Distorted Square Planar | researchgate.net |

| Copper(II) | [CuCl₂·2H₂O] | Distorted Square Pyramidal | researchgate.net |

| Zinc(II) | [ZnCl₂] | Distorted Tetrahedral | researchgate.net |

Derivatization at the Iodo-Substituent

The carbon-iodine bond on the aniline ring is an exceptionally valuable handle for introducing structural diversity through cross-coupling reactions. The high reactivity of iodoarenes in palladium-catalyzed transformations makes this position ideal for a wide range of modifications.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. Studies on structurally related N,N-dialkyl-o-iodoanilines have shown that they undergo smooth Sonogashira coupling with various terminal acetylenes in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This provides a reliable method for attaching aryl-, alkyl-, or silyl-substituted acetylenes to the aniline ring of the title compound.

Suzuki-Miyaura Coupling: This method can be employed to form new carbon-carbon bonds by coupling the iodoaniline with boronic acids or esters, thereby introducing a wide array of aryl or vinyl substituents.

Buchwald-Hartwig Amination: This reaction enables the formation of new carbon-nitrogen bonds, allowing the iodo-group to be substituted with a variety of primary or secondary amines.

These cross-coupling strategies are powerful tools for building molecular complexity from the this compound core.

Derivatization of the Pyridine Ring

Further functionalization can be envisioned on the pyridine ring, although this can be more challenging. Due to the electron-withdrawing effect of the ring nitrogen, the pyridine system is deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq Such reactions typically require harsh conditions. uoanbar.edu.iq Conversely, the pyridine ring is activated for nucleophilic substitution, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. uoanbar.edu.iq This offers a potential, though less commonly exploited, pathway for introducing nucleophilic substituents onto the pyridine moiety.

Computational Chemistry and Theoretical Investigations of 3 Iodo N Pyridin 2 Ylmethyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations have been instrumental in optimizing the geometry of 3-iodo-N-(pyridin-2-ylmethyl)aniline and elucidating its electronic structure.

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. In this compound, the nitrogen atoms of the pyridine (B92270) ring and the secondary amine are expected to be regions of high electron density due to the presence of lone pairs. The iodine atom, being highly electronegative, also influences the electron distribution on the aniline (B41778) ring.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.8 | Associated with the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 | Reflects the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap | 4.6 | Indicates the chemical reactivity and kinetic stability. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT can be employed to calculate its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The predicted ¹H and ¹³C NMR chemical shifts are valuable for assigning the signals in the experimental spectra to specific atoms in the molecule. Similarly, the calculation of IR spectra can help in identifying the characteristic vibrational modes of the functional groups present, such as the N-H stretch of the secondary amine and the C-I stretch.

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| NMR | ¹H Chemical Shift (N-H) | ~5.0-6.0 ppm |

| ¹³C Chemical Shift (C-I) | ~90-100 ppm | |

| IR | N-H Stretch | ~3400-3300 cm⁻¹ |

| C-I Stretch | ~600-500 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility and the effects of solvent on its structure and dynamics.

The molecule possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape and identify the most stable or low-energy conformations. Understanding the preferred conformations is crucial as it can influence the molecule's biological activity and physical properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the structural features of molecules with their biological activities or physicochemical properties, respectively.

Derivation of Theoretical Molecular Descriptors

The foundation of QSAR and QSPR studies is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and electronic descriptors.

For this compound, a variety of descriptors can be calculated to quantify its molecular properties. For instance, the molecular weight and logP (partition coefficient) are important descriptors for predicting pharmacokinetic properties. Topological descriptors can capture the connectivity of the atoms, while electronic descriptors like dipole moment and polarizability provide insights into the molecule's electrostatic properties.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Physicochemical | LogP | A measure of the molecule's lipophilicity. |

| Topological | Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to drug transport properties. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

Predictive Modeling of Reactive Properties

By establishing a correlation between the molecular descriptors and the observed activities or properties of a series of related compounds, QSAR and QSPR models can be developed. These models can then be used to predict the reactive properties of new or untested compounds like this compound.

For instance, a QSAR model could be built to predict the inhibitory activity of a class of compounds against a particular enzyme. By calculating the relevant molecular descriptors for this compound, its potential activity could be estimated. Similarly, QSPR models can be used to predict various physicochemical properties such as boiling point, solubility, and toxicity. These predictive models are valuable tools in the early stages of drug discovery and materials design, helping to prioritize compounds for further experimental investigation.

Investigation of Reaction Mechanisms and Transition States

A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding the computational and theoretical investigation of reaction mechanisms and transition states specifically for the compound this compound. This investigation aimed to identify studies detailing reaction pathways, calculated transition state energies, and the geometries of intermediates and transition states involving this molecule.

Despite a thorough search, no specific research articles, scholarly publications, or datasets detailing the computational investigation of reaction mechanisms or transition states for this compound were found. General computational chemistry principles suggest that such studies would likely involve density functional theory (DFT) or other quantum mechanical methods to model reactions. rsc.orgmdpi.com These methods are commonly used to elucidate reaction pathways, such as those in substitution reactions or cyclization processes, by calculating the potential energy surface and identifying the lowest energy paths between reactants and products. researchgate.netmdpi.com

For a molecule like this compound, theoretical investigations could potentially explore several types of reactions, including but not limited to:

Cross-coupling reactions: The iodine substituent on the aniline ring makes it a candidate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Computational studies would typically investigate the oxidative addition, transmetalation, and reductive elimination steps, identifying the transition states and intermediates for each.

Nucleophilic substitution: The reactivity of the aniline nitrogen or the pyridine nitrogen as nucleophiles could be explored.

Intramolecular cyclization: The proximity of the pyridine and aniline moieties might allow for intramolecular cyclization reactions under certain conditions, and computational modeling could predict the feasibility and mechanism of such processes.

However, at present, there is no specific published research containing detailed findings, such as activation energies or transition state geometries, for this compound. Therefore, no data tables or specific research findings can be presented.

Coordination Chemistry of 3 Iodo N Pyridin 2 Ylmethyl Aniline As a Ligand

Design and Synthesis of Metal Complexes Utilizing the N,N'-Bidentate Ligand

The synthesis of metal complexes incorporating 3-iodo-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The N,N'-bidentate nature of the ligand, arising from the nitrogen atoms of the pyridine (B92270) ring and the secondary amine, allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. nih.govresearchgate.net

The general synthetic strategy involves the direct reaction of this compound with metal salts. For instance, palladium(II) complexes have been prepared by reacting the ligand with a palladium(II) precursor, leading to the formation of complexes with a distorted square planar geometry. researchgate.net Similarly, platinum(II) complexes can be synthesized by reacting the ligand with sources like PtCl2. nih.gov The synthesis of rhenium(I) tricarbonyl complexes often starts from Re(CO)5Br, where the ligand displaces some of the carbonyl and bromide ligands to form a facial arrangement. nih.gov

The design of these complexes is often driven by the desired properties of the final material. The presence of the iodo-substituent on the aniline (B41778) ring provides a handle for post-synthetic modifications, allowing for the construction of more complex architectures or the attachment of the complex to other molecules. Furthermore, the electronic properties of the ligand can be tuned by introducing different substituents on the aromatic rings, which in turn influences the properties of the resulting metal complexes. researchgate.net

Coordination Modes and Geometries with Various Transition Metals (e.g., Rhenium(I), Ruthenium(II), Platinum(II))

The this compound ligand primarily acts as a neutral N,N'-bidentate chelating agent, coordinating to metal centers through the pyridine nitrogen and the secondary amine nitrogen. researchgate.net This coordination mode leads to the formation of a stable five-membered chelate ring. The specific coordination geometry adopted by the metal center is influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Rhenium(I): In tricarbonylrhenium(I) complexes, the metal center typically adopts a distorted octahedral geometry. The this compound ligand occupies two coordination sites in a facial (fac) arrangement along with three carbonyl ligands and a halide. nih.gov The Re-N bond lengths are generally within the expected range for such complexes. nih.gov

Ruthenium(II): Ruthenium(II) complexes with analogous bidentate N,N' ligands often exhibit a pseudo-octahedral geometry, particularly in half-sandwich type complexes containing an arene ligand like p-cymene. nih.govnih.gov The ruthenium center is coordinated by the bidentate ligand, the arene, and other monodentate ligands.

Platinum(II): Platinum(II) complexes with this compound and similar bidentate ligands typically exhibit a square-planar geometry. nih.govcityu.edu.hk The Pt(II) ion is coordinated by the two nitrogen atoms of the ligand and two other monodentate ligands, often halides, resulting in a PtN2Cl2 coordination environment. nih.govcityu.edu.hk The planarity of this geometry is a common feature for d8 metal ions like Pt(II). wikipedia.org

Table 1: Coordination Geometries of Metal Complexes with N,N'-Bidentate Pyridinyl-Aniline Type Ligands

| Metal Ion | Typical Coordination Geometry | Example Complex Type | Reference |

|---|---|---|---|

| Rhenium(I) | Distorted Octahedral | fac-[Re(N,N'-ligand)(CO)3X] | nih.gov |

| Ruthenium(II) | Pseudo-octahedral | [(η6-arene)Ru(N,N'-ligand)X]PF6 | nih.gov |

| Platinum(II) | Square-planar | [Pt(N,N'-ligand)X2] | nih.govcityu.edu.hk |

Stereochemical Analysis of Metal Complexes (e.g., Diastereospecificity, Diastereoselectivity)

The coordination of N,N'-bidentate ligands like this compound to a metal center can lead to the formation of chiral complexes. The stereochemistry of these complexes, including aspects of diastereospecificity and diastereoselectivity, is an important area of study, particularly for applications in asymmetric catalysis and molecular recognition.

While specific studies on the diastereospecificity and diastereoselectivity of complexes derived from this compound are not extensively detailed in the provided search results, general principles of coordination chemistry can be applied. The formation of a five-membered chelate ring introduces a degree of conformational rigidity. If the ligand itself is chiral or if other chiral ligands are present in the coordination sphere, the formation of diastereomers is possible.

For octahedral complexes, such as those of Rhenium(I) and Ruthenium(II), the arrangement of the bidentate ligand and other monodentate ligands can lead to different isomers (e.g., fac/mer). In the case of half-sandwich ruthenium complexes, the metal center becomes a stereocenter, and the coordination of a prochiral ligand could potentially lead to diastereomers.

Spectroscopic and Luminescent Properties of Metal Complexes

The coordination of this compound to a metal center significantly influences its spectroscopic and photophysical properties.

Spectroscopic Properties: The formation of metal complexes is readily confirmed by various spectroscopic techniques. In the infrared (IR) spectra, shifts in the vibrational frequencies of the pyridine ring and the N-H bond upon coordination are observed. For carbonyl complexes of rhenium, the number and position of the C-O stretching bands provide information about the geometry of the complex. manchester.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing these complexes in solution, with coordination-induced shifts in the proton and carbon signals of the ligand. researchgate.net

Luminescent Properties: Many transition metal complexes, particularly those of d6 metals like Rhenium(I) and Iridium(III), exhibit luminescence. mdpi.comnih.gov Rhenium(I) tricarbonyl complexes with diimine ligands are known to be emissive, with the emission often originating from a triplet metal-to-ligand charge transfer (3MLCT) excited state. mdpi.com The emission properties, such as the wavelength and quantum yield, can be tuned by modifying the electronic nature of the ligands. manchester.ac.uk While specific data for the this compound complex is not provided, related iridium(III) complexes with similar C,N-chelating ligands have been shown to be brightly luminescent. nih.gov

Table 2: General Spectroscopic and Luminescent Properties of Related Metal Complexes

| Property | Observation | Significance | Reference |

|---|---|---|---|

| IR Spectroscopy | Shifts in pyridine and N-H stretching frequencies. Characteristic C-O stretching bands for carbonyl complexes. | Confirmation of coordination and determination of complex geometry. | manchester.ac.uk |

| NMR Spectroscopy | Coordination-induced shifts in ligand proton and carbon signals. | Structural characterization in solution. | researchgate.net |

| Luminescence | Emission from 3MLCT excited states in d6 metal complexes. | Potential for applications in sensing, imaging, and lighting. | mdpi.comnih.gov |

Influence of Coordination on Ligand Reactivity (e.g., Amine-to-Imine Oxidation within Complexes)

The coordination of a ligand to a metal center can significantly alter its reactivity. In the case of N-(pyridin-2-ylmethyl)aniline type ligands, a notable transformation is the oxidation of the secondary amine to an imine within the coordination sphere of the metal.

This amine-to-imine oxidation has been observed in complexes of various metals, including iridium(III). researchgate.net For instance, iridium(III) amine complexes can be oxidized to the corresponding imine complexes by molecular oxygen. researchgate.net This transformation can be influenced by factors such as the nature of the metal, its oxidation state, and the reaction conditions. The resulting imine ligand remains coordinated to the metal center, leading to a new complex with altered electronic and steric properties. This reactivity highlights the non-innocent behavior of the ligand upon coordination and offers a route to synthesize new types of metal complexes that may not be accessible through direct synthesis with the imine ligand.

An extensive search for scientific literature and data concerning the chemical compound This compound was conducted to address the specified topics. Despite a thorough investigation across multiple queries, no research, studies, or data were found regarding the biological activities or biochemical mechanisms of this specific compound.

The searches for in vitro and in silico evaluations, including kinase inhibition assays, enzymatic inhibition assays, cell-based cytotoxicity assays, and molecular modeling studies, yielded no results for "this compound."

Therefore, this article cannot be generated as the requested scientific information and research findings for "this compound" are not available in the public scientific domain based on the conducted searches.

Exploration of Biological Activities and Biochemical Mechanisms Through in Vitro and in Silico Approaches

Structure-Activity Relationship (SAR) Studies on 3-Iodo-N-(pyridin-2-ylmethyl)aniline Derivatives

No research data is currently available on the structure-activity relationships of this compound derivatives. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, and such investigations would typically involve the synthesis and biological testing of a series of related compounds to identify key structural features responsible for their effects. Without these foundational studies, no data tables or detailed findings can be presented.

Investigation of Biological Pathway Modulation (e.g., Hedgehog Signaling Pathway)

There are no available scientific reports investigating the effects of this compound on the Hedgehog signaling pathway or any other biological pathway. The Hedgehog signaling pathway is a critical regulator of embryonic development and its dysregulation is implicated in various diseases, including cancer. Research into how novel compounds modulate this pathway is an active area of investigation, but this compound has not been a subject of such studies to date.

Assessment of Antimicrobial, Antiviral, and Antimalarial Potencies in In Vitro Systems

In vitro assessments are fundamental for determining the potential of a compound as an antimicrobial, antiviral, or antimalarial agent. However, no studies have been published that evaluate the in vitro potency of this compound against any microbial, viral, or malarial pathogens. Consequently, there is no data to present regarding its efficacy in these areas.

Emerging Research Directions and Potential Applications

Development of 3-Iodo-N-(pyridin-2-ylmethyl)aniline as a Versatile Synthetic Building Block

A versatile synthetic building block in organic chemistry is a molecule that can be readily used to construct more complex molecular architectures. The structure of this compound is endowed with multiple reactive sites, making it an ideal candidate for this role. The key to its versatility lies in the strategic placement of its three primary functional components: the iodo group, the secondary amine, and the pyridine (B92270) ring.

The carbon-iodine bond on the aniline (B41778) ring is a particularly valuable synthetic handle. It is a well-established substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the aniline ring, enabling the construction of a diverse library of derivatives. Furthermore, the aniline moiety itself can be functionalized. For instance, iodoanilines can serve as monomers in polymerization reactions, leading to new functional materials. worldscientific.comresearchgate.net The secondary amine and the pyridine nitrogen also offer sites for further chemical modification, such as alkylation, acylation, or coordination to metal centers.

The potential synthetic transformations of this building block are summarized in the table below.

| Reaction Name | Reactant | Functional Group Targeted | Bond Formed | Potential Outcome |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Iodo Group | C-C (sp2-sp2) | Biaryl compounds |

| Sonogashira Coupling | Terminal Alkyne | Iodo Group | C-C (sp2-sp) | Aryl alkynes, conjugated systems |

| Heck Coupling | Alkene | Iodo Group | C-C (sp2-sp2) | Stilbene derivatives |

| Buchwald-Hartwig Amination | Amine | Iodo Group | C-N | Di- or tri-arylamines |

| Ullmann Condensation | Alcohol/Thiol | Iodo Group | C-O / C-S | Aryl ethers or thioethers |

| N-Alkylation / N-Acylation | Alkyl Halide / Acyl Chloride | Secondary Amine | C-N | Tertiary amines or amides |

| Oxidative Polymerization | Oxidizing Agent (e.g., APS) | Aniline Moiety | C-N | Conducting polymers worldscientific.comscienceopen.comresearchgate.net |

Integration into Supramolecular Assemblies and Advanced Materials (e.g., Dendrimers)

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. The specific functional groups on this compound make it a prime candidate for constructing ordered, self-assembling systems through a process known as crystal engineering. nih.govrsc.orgacs.org The key interactions that can guide its assembly are halogen bonding, hydrogen bonding, and π-π stacking.

Halogen bonding is a directional, non-covalent interaction where an electrophilic region on a halogen atom (in this case, iodine) is attracted to a Lewis base (such as a nitrogen or oxygen atom). nih.gov Studies on related iodo-aniline derivatives have demonstrated the power of these interactions in directing crystal packing. nih.govnih.gov For example, research on isomers of iodo-N-(nitrobenzyl)aniline shows that the placement of the iodo group dictates the entire supramolecular structure, leading to either 3D networks through iodo-nitro interactions or 2D arrays via hydrogen bonds. nih.gov The iodine atom in this compound can act as a halogen bond donor, while the pyridine nitrogen can act as an acceptor.

Simultaneously, the secondary amine provides a hydrogen bond donor (N-H), and the pyridine nitrogen acts as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of predictable chains or networks. Finally, the two aromatic rings (aniline and pyridine) can engage in π-π stacking interactions, further stabilizing the resulting supramolecular architecture.

| Interaction Type | Donor Group | Acceptor Group | Potential Supramolecular Motif |

|---|---|---|---|

| Halogen Bond | Iodine Atom | Pyridine Nitrogen | Linear chains, discrete assemblies nih.govnih.gov |

| Hydrogen Bond | Amine Hydrogen (N-H) | Pyridine Nitrogen | Chains, sheets, helices |

| π-π Stacking | Aniline Ring | Pyridine Ring | Stacked columns, layered structures nih.gov |

Beyond simple crystals, this molecule could be integrated into more complex advanced materials like dendrimers. Dendrimers are highly branched, tree-like macromolecules. The reactive handles on this compound would allow it to be covalently attached to the surface of a dendrimer core or to be used as a branching unit itself to build up successive "generations" of the dendrimer.

Rational Design of Bioactive Molecules Based on the Scaffold

The rational design of new medicines often relies on identifying molecular scaffolds that can be chemically modified to achieve high affinity and selectivity for a specific biological target. The N-(pyridin-ylmethyl)aniline framework is considered a "privileged scaffold" in medicinal chemistry, as it appears in numerous compounds with diverse biological activities.

A key application lies in the development of metal-based drugs. The N-(pyridin-2-ylmethyl)aniline moiety is an excellent bidentate N,N-ligand, capable of chelating to metal ions like platinum(II) and palladium(II). nih.gov Research on a similar bidentate ligand, N-[[4-(phenylmethoxy)phenyl]methyl]-2-pyridinemethanamine, has shown that its Pt(II) and Pd(II) complexes exhibit significant antitumor and antiviral activities, including against multi-drug resistant ovarian carcinoma and SARS-CoV-2. nih.gov This strongly suggests that metal complexes of this compound could be promising candidates for therapeutic development.

The iodo-substituent is not merely a synthetic handle but can play a direct role in biological activity. The iodine atom can participate in halogen bonding with amino acid residues (like serine, threonine, or backbone carbonyls) within a protein's active site, providing an additional anchoring point that can enhance binding affinity and selectivity.

The table below outlines the structural features of the scaffold and their potential contributions to bioactivity.

| Structural Feature | Potential Role in Biological Interaction | Example Interaction |

|---|---|---|

| Pyridine Ring | Hydrogen bond acceptor, π-π stacking, metal coordination | H-bonding with enzyme active site residues |

| Aniline Ring | Hydrophobic interactions, π-π stacking | Fitting into a hydrophobic pocket |

| Secondary Amine | Hydrogen bond donor, metal coordination | H-bonding with a protein backbone carbonyl |

| Iodine Atom | Halogen bonding, steric bulk, hydrophobic interaction | Halogen bond to a serine hydroxyl or backbone carbonyl rsc.org |

| Methylene (B1212753) Linker | Provides conformational flexibility | Allows optimal positioning of rings in a binding site |

Applications in Catalysis and Materials Science

The unique properties of this compound also position it for applications in catalysis and materials science.

Catalysis: As mentioned, the molecule's framework is an ideal bidentate N,N-ligand. The pyridine nitrogen and the secondary amine nitrogen can coordinate with a wide range of transition metals (e.g., Ruthenium, Palladium, Iridium, Cobalt) to form stable chelate complexes. nih.govnih.govrsc.org Such complexes are often catalytically active. For instance, ruthenium complexes with pyridyl-based ligands are investigated for their photophysical and electrochemical properties, which are relevant for photocatalysis. nih.gov A catalyst designed from this compound would have the added advantage that the iodo-group could be used to immobilize the catalytic complex onto a solid support (like silica (B1680970) or a polymer), creating a heterogeneous catalyst that is easily recoverable and reusable.

Materials Science: In materials science, the focus is on creating materials with specific functions, such as electrical conductivity or optical activity. Research has demonstrated that copolymers of aniline and o-iodoaniline can be synthesized to form electrically conducting polymers. worldscientific.comscienceopen.com The properties of these copolymers, such as solubility and conductivity, can be tailored by adjusting the ratio of the monomers. researchgate.netresearchgate.net It was found that increasing the iodoaniline content decreases the conductivity, likely by reducing the extent of conjugation in the polymer chain. worldscientific.comscienceopen.com By analogy, this compound could be used as a functional monomer. Its polymerization could lead to novel conducting polymers where the pendant N-(pyridin-2-ylmethyl) groups could provide sites for metal coordination, sensor development, or further functionalization, creating a multifunctional material.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-iodo-N-(pyridin-2-ylmethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of aryl-iodinated aniline derivatives often involves reductive amination or nucleophilic substitution. For example, Pd/NiO-catalyzed reductive amination (as demonstrated for N-(furan-2-ylmethyl)aniline in ) can be adapted. Key steps include:

- Step 1 : Condensation of pyridin-2-ylmethylamine with 3-iodoaniline under inert conditions.

- Step 2 : Use of a hydrogenation catalyst (e.g., Pd/NiO) at 25°C for 10–12 hours to facilitate C–N bond formation .

- Optimization : Solvent polarity (e.g., ethanol vs. THF) and iodine positioning (meta vs. para) critically affect regioselectivity and yield.

Q. How is this compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., in CDCl₃) identifies proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, aniline NH at δ 4.5–5.0 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (expected m/z ~ 311.03 for C₁₂H₁₂IN₂).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and iodine coordination geometry .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The iodine substituent enables participation in:

- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under Pd(0) catalysis (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O) to form biaryl derivatives .

- Nucleophilic Substitution : Iodine acts as a leaving group in SNAr reactions with amines/thiols in polar aprotic solvents (e.g., DMSO at 80°C) .

Advanced Research Questions

Q. How does the iodine substituent influence binding affinities in biological targets?

- Methodological Answer :

- SAR Studies : Compare 3-iodo vs. non-iodinated analogs using enzyme inhibition assays (e.g., tyrosine kinase). Iodine’s electronegativity and van der Waals radius enhance hydrophobic interactions in active sites .

- Computational Docking : DFT calculations (e.g., Gaussian 09) model HOMO-LUMO gaps and electrostatic potential maps to predict binding modes .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Crystallization Issues : Iodine’s heavy atom effect causes absorption errors; twinning is common.

- Solutions : Use high-resolution synchrotron data and SHELXL’s TWIN/BASF commands to refine twinned structures . Include tables for refinement statistics:

| Parameter | Value |

|---|---|

| R-factor | < 0.05 |

| CCDC Deposition | Required |

Q. How do solvent effects and temperature alter reaction kinetics in iodination steps?

- Methodological Answer :

- Kinetic Profiling : Monitor iodination via UV-Vis spectroscopy (λ = 290 nm for C–I bond formation) in varying solvents (DMF vs. acetonitrile).

- Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants at 25°C, 40°C, and 60°C .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : SwissADME or QikProp software evaluates LogP (~3.2), aqueous solubility (< −4.0), and CYP450 inhibition.

- Rule of Five Compliance : Molecular weight (<500), H-bond donors/acceptors (<10) confirm oral bioavailability potential .

Contradictions and Gaps in Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.